molecular formula C4H6O3 B034567 1,3-Dioxan-2-one CAS No. 31852-84-3

1,3-Dioxan-2-one

Cat. No.: B034567
CAS No.: 31852-84-3
M. Wt: 102.09 g/mol
InChI Key: YFHICDDUDORKJB-UHFFFAOYSA-N
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Description

1,3-Dioxan-2-one is a six-membered cyclic carbonate ester with the chemical formula C4H6O3.

Biological Activity

1,3-Dioxan-2-one, also known as trimethylene carbonate (TMC), is a six-membered cyclic carbonate with significant relevance in the field of polymer chemistry, particularly for its applications in biomedical materials due to its favorable biological properties. This article explores the biological activity of this compound, focusing on its synthesis, polymerization, biocompatibility, and potential applications in medical devices and drug delivery systems.

This compound has a molecular formula of C4H6O3C_4H_6O_3 and appears as a colorless solid with a melting point of approximately 45.0 to 49.0 °C. It is soluble in methanol and typically stored under inert gas conditions to prevent degradation. The most common methods for synthesizing this compound include:

  • Reaction with Phosgene or Carbon Dioxide : Utilizing 1,3-diols as starting materials.
  • Catalytic Methods : Recent advancements have highlighted the use of carbon dioxide as a sustainable carbon source in synthesis, employing catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene to enhance yields under mild conditions .

Biocompatibility and Toxicity

The biological activity of this compound is characterized by its low toxicity and biodegradability , making it a suitable candidate for various biomedical applications. Studies have shown that polymers derived from TMC exhibit excellent biocompatibility, which is crucial for medical applications such as:

  • Sutures
  • Drug Delivery Systems
  • Tissue Engineering Scaffolds

These materials are designed to degrade naturally within the body, minimizing long-term environmental impact while providing mechanical support during healing processes .

Polymerization Characteristics

This compound can undergo ring-opening polymerization (ROP), leading to the formation of high molecular weight poly(trimethylene carbonate). This polymerization can be initiated using both cationic and anionic initiators. The resulting polymers are of interest for their mechanical properties and biodegradability, which are critical in medical applications .

Study on PPAR Activation

A study evaluated the effects of dioxane derivatives on human PPAR (peroxisome proliferator-activated receptor) transactivation activity. Although this study primarily focused on related compounds, it provides insights into the potential metabolic effects of dioxane derivatives like this compound. The findings indicated that certain modifications could enhance biological activity relevant to metabolic disorders .

Biodegradable Polymers

Research has demonstrated that polymers synthesized from this compound exhibit good mechanical properties suitable for various medical applications. For instance:

PropertyValue
Biodegradation TimeVaries (weeks to months)
Mechanical StrengthComparable to PLA
CytotoxicityLow (biocompatible)

This table summarizes key properties that highlight the suitability of TMC-derived polymers for biomedical applications.

Properties

IUPAC Name

1,3-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4-6-2-1-3-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHICDDUDORKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31852-84-3
Record name Trimethylene carbonate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31852-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20953766
Record name Trimethylene carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2453-03-4
Record name Trimethylene carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2453-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylene carbonate
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Record name Trimethylene carbonate
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URL https://comptox.epa.gov/dashboard/DTXSID20953766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.239
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Record name TRIMETHYLENE CARBONATE
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Synthesis routes and methods

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step Two
Quantity
8.52 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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